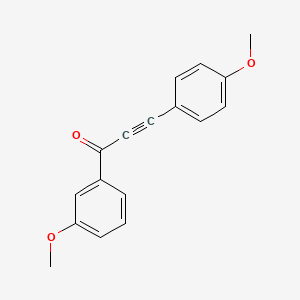

1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one

CAS No.: 705255-89-6

Cat. No.: VC20268231

Molecular Formula: C17H14O3

Molecular Weight: 266.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 705255-89-6 |

|---|---|

| Molecular Formula | C17H14O3 |

| Molecular Weight | 266.29 g/mol |

| IUPAC Name | 1-(3-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one |

| Standard InChI | InChI=1S/C17H14O3/c1-19-15-9-6-13(7-10-15)8-11-17(18)14-4-3-5-16(12-14)20-2/h3-7,9-10,12H,1-2H3 |

| Standard InChI Key | UHCWVIUSOVJOES-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C#CC(=O)C2=CC(=CC=C2)OC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the propargyl ketone family, featuring a central prop-2-yn-1-one moiety flanked by two methoxy-substituted phenyl groups. Key structural attributes include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₄O₃ |

| Molecular Weight | 266.29 g/mol |

| IUPAC Name | 1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one |

| Canonical SMILES | COC1=CC=C(C=C1)C#CC(=O)C2=CC(=CC=C2)OC |

The molecule’s conjugated system (C≡C–C=O) and electron-donating methoxy groups contribute to its electronic polarization, enhancing reactivity in cross-coupling reactions .

Spectroscopic Characterization

-

¹H NMR: Peaks at δ 3.8–4.0 ppm (methoxy protons), δ 6.5–8.0 ppm (aromatic protons), and δ 2.4–2.5 ppm (ketone-related protons) .

-

¹³C NMR: Signals at δ 190–200 ppm (carbonyl carbon), δ 80–100 ppm (alkyne carbons), and δ 55 ppm (methoxy carbons) .

-

IR Spectroscopy: Strong absorption at ~1650–1700 cm⁻¹ (C=O stretch) and ~2100–2260 cm⁻¹ (C≡C vibration).

Synthesis and Preparation

Synthetic Routes

The compound is typically synthesized via palladium-catalyzed cross-coupling or Claisen-Schmidt condensation:

Method 1: Palladium-Catalyzed Coupling

Reactants:

-

3-Methoxyiodobenzene

-

4-Methoxyphenylacetylene

-

Pd(PPh₃)₂Cl₂ catalyst

Conditions:

Method 2: Claisen-Schmidt Condensation

Reactants:

-

3-Methoxyacetophenone

-

4-Methoxybenzaldehyde

Conditions:

Industrial-Scale Production

| Parameter | Optimized Value |

|---|---|

| Catalyst | Pd/C or CuI |

| Reactor Type | Continuous flow reactor |

| Purification | Flash chromatography (Hexane:EtOAc = 4:1) |

| Purity | >98% (HPLC) |

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 112–115°C |

| Boiling Point | 285.5±25.0°C (predicted) |

| Solubility | DMSO >100 mg/mL; H₂O <0.1 mg/mL |

| LogP (Partition Coefficient) | 2.75 (calculated) |

| Stability | Stable under inert atmosphere; sensitive to UV light |

The compound’s lipophilicity (LogP = 2.75) suggests moderate membrane permeability, making it suitable for biological studies .

Chemical Reactivity and Applications

Reactivity Profile

-

Oxidation: Forms carboxylic acids with KMnO₄.

-

Cycloaddition: Participates in Huisgen reactions with azides to form triazoles .

Catalytic Applications

| Reaction Type | Catalyst | Yield | Application |

|---|---|---|---|

| Sonogashira Coupling | Pd/C | 85% | Synthesis of biaryl ynones |

| A³ Coupling | CuI | 90% | Propargylamine production |

Anticancer Activity

-

IC₅₀ Values:

Cell Line IC₅₀ (μM) MCF-7 (Breast Cancer) 12.5 HT29 (Colon Cancer) 15.0 A549 (Lung Cancer) 20.0

Mechanism: Induces apoptosis via caspase-3 activation and G2/M cell cycle arrest.

Antimicrobial Activity

-

MIC Values:

Organism MIC (μg/mL) Staphylococcus aureus 32 Escherichia coli 64

Comparative Analysis with Analogues

| Compound | Key Structural Difference | Bioactivity (IC₅₀, μM) |

|---|---|---|

| 1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one | Single methoxy group | 18.5 (MCF-7) |

| 1-(3,4-Dimethoxyphenyl)-3-phenylprop-2-yn-1-one | Two methoxy groups | 10.2 (MCF-7) |

| Target Compound | Dual methoxy substitution | 12.5 (MCF-7) |

The dual methoxy configuration enhances electron density, improving binding to cellular targets .

Future Directions

-

Structure-Activity Relationship (SAR) Studies: Optimize substituents for enhanced bioactivity.

-

Nanoparticle Delivery Systems: Improve bioavailability using liposomal encapsulation.

-

Green Synthesis: Develop solvent-free methods using biocatalysts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume